![molecular formula C12H14F3NO2 B1613612 4-[3-(Trifluoromethoxy)phenoxy]piperidine CAS No. 459819-38-6](/img/structure/B1613612.png)
4-[3-(Trifluoromethoxy)phenoxy]piperidine
Overview
Description
“4-[3-(Trifluoromethoxy)phenoxy]piperidine” is a chemical compound with the empirical formula C12H14F3NO . It is a solid substance and is used in the preparation of substituted aminoquinolones as DGKα inhibitors for immune activation .
Molecular Structure Analysis
The molecular weight of “4-[3-(Trifluoromethoxy)phenoxy]piperidine” is 245.24 . The SMILES string representation is FC(F)(F)C1=CC(OC2CCNCC2)=CC=C1 , and the InChI is 1S/C12H14F3NO/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10/h1-3,8,10,16H,4-7H2 .Physical And Chemical Properties Analysis
“4-[3-(Trifluoromethoxy)phenoxy]piperidine” is a solid substance . Its empirical formula is C12H14F3NO , and its molecular weight is 245.24 .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Analogues : 4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine, an analogue of 4-[3-(Trifluoromethoxy)phenoxy]piperidine, was synthesized as a superpositional analog of fluoxetine enantiomers, showing higher activity as a serotonin uptake inhibitor (Corey, Reichard, & Sarshar, 1993).
- Halogenated Piperidines as Probes : Halogenated 4-(phenoxymethyl)piperidines, including variants with trifluoromethyl groups, were synthesized and evaluated as potential δ receptor ligands, showing promise for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
- Crystal Structure Analysis : The crystal and molecular structure of related compounds, such as 4-carboxypiperidinium chloride, have been analyzed, offering insights into the conformations and interactions of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Development of Fluorinated Compounds
- Synthesis of Difluoropiperidines : Research has been conducted on the efficient synthesis of 3-alkoxy-4,4-difluoropiperidines, highlighting their importance as building blocks in agrochemical and pharmaceutical chemistry (Surmont et al., 2009).
- Development of Fluorinated N-Heterocycles : A palladium-catalyzed annulation approach was developed for the synthesis of fluorinated N-heterocycles, including trifluoromethylthio-piperidines, demonstrating their potential in discovery chemistry (García-Vázquez et al., 2021).
Biochemical and Pharmacological Research
- Antifungal Triazole Derivatives : Triazole antifungal agents with piperidine side chains, including those with difluorophenyl groups, have been synthesized and tested against human pathogenic fungi, showing moderate-to-excellent activities (Yu et al., 2014).
- Receptor Binding Studies : Research has been conducted on the synthesis and ligand binding of tropane ring analogues of paroxetine, a selective serotonin reuptake inhibitor, providing insights into the binding mechanisms of such compounds (Keverline-Frantz et al., 1998).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the hazard statement H301: Toxic if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Future Directions
properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenoxy]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-3-1-2-10(8-11)17-9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJYIBUWJRIPIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630887 | |
Record name | 4-[3-(Trifluoromethoxy)phenoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
459819-38-6 | |
Record name | 4-[3-(Trifluoromethoxy)phenoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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